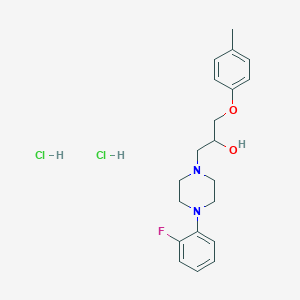

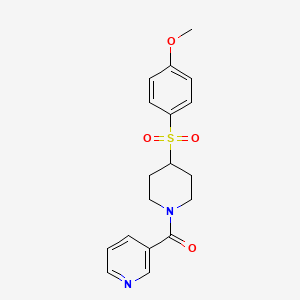

![molecular formula C21H16N2O2S B2617405 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-16-6](/img/structure/B2617405.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, in the presence of CuI and 1,10-phen, and n-Pr3N as the base, (2-iodobenzyl)triphenylphosphonium bromide and (2-iodophenylimino)triphenylphosphorane reacted efficiently with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles in good yields via sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, luminescent properties of benzothiazole derivatives were investigated . These analogues show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Mechanism of Action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, also known as TimTec1_001922, are currently unknown. This compound belongs to the benzothiazole class of compounds, which have been found to exhibit a wide range of biological activities . .

Mode of Action

Benzothiazole derivatives, in general, have been found to interact with various biological targets, leading to changes in cellular processes . .

Result of Action

The molecular and cellular effects of TimTec1_001922’s action are currently unknown. Benzothiazole derivatives have been found to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects . .

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit significant biological activities at low concentrations, making it a cost-effective option for use in experiments. However, this compound has some limitations as well. It has been found to exhibit cytotoxic effects on some normal cells, which may limit its potential use as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. The development of new antibiotics based on the antibacterial and antifungal properties of this compound is another potential direction. Additionally, the elucidation of the mechanism of action of this compound may lead to the development of new drugs that target protein synthesis and DNA replication. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of science.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to yield this compound. The reaction mechanism involves the formation of an amide bond between the carboxylic acid group of 4-methoxybenzoic acid and the amino group of 2-aminobenzothiazole.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHRLOLAMKPUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

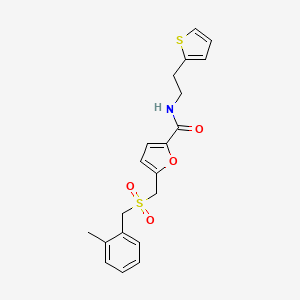

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

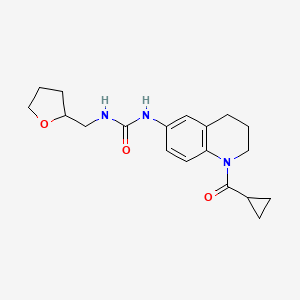

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)

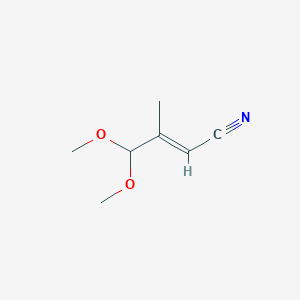

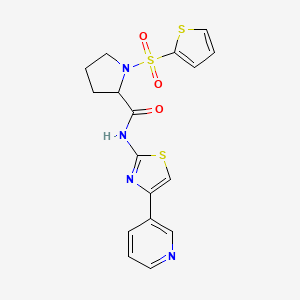

![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)